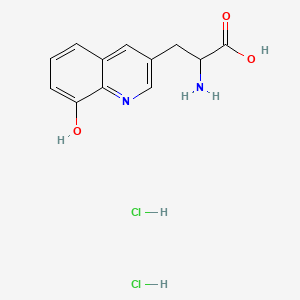

rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOXMKIPAOEJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

An in-depth guide to rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride, a synthetic amino acid derivative, designed for researchers and drug development professionals. This document provides a technical overview of its properties, synthesis, and potential biological significance based on available data.

Chemical and Physical Properties

(8-Hydroxyquinolin-3-yl)alanine is a synthetic derivative of the amino acid alanine, incorporating an 8-hydroxyquinoline moiety. The dihydrochloride salt form enhances its solubility in aqueous solutions. Its structure suggests potential applications as a metal chelator and a biologically active molecule, possibly interacting with amino acid pathways or receptors.

Table 1: Physicochemical Properties of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄Cl₂N₂O₃ | PubChem |

| Molecular Weight | 321.16 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride | PubChem |

| CAS Number | 134149-16-1 | PubChem |

| Appearance | Solid (Predicted) | N/A |

| Solubility | Soluble in water (due to salt form) | Inferred |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis and Formulation

The synthesis of (8-Hydroxyquinolin-3-yl)alanine is not widely documented in standard literature but can be inferred from related syntheses of quinoline-based amino acids. A plausible synthetic route involves the functionalization of 8-hydroxyquinoline followed by a standard amino acid synthesis protocol, such as the Strecker synthesis or asymmetric synthesis from a chiral precursor.

A potential generalized workflow for its laboratory-scale synthesis is outlined below.

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

While specific studies on this compound are limited, the biological activity can be inferred from its structural components: the 8-hydroxyquinoline core and the alanine side chain.

-

Metal Chelation: 8-Hydroxyquinoline is a well-known bidentate chelating agent for various metal ions, including Zn²⁺, Cu²⁺, and Fe³⁺. This property is central to its use as an antiseptic and in neuroprotective research, where it can modulate metal-dependent enzymatic activities or disrupt metal homeostasis in pathological conditions.

-

Amino Acid Mimicry: As an amino acid analog, it may act as a competitive antagonist or a substrate for enzymes and transporters involved in amino acid metabolism or signaling. Its structure is reminiscent of kynurenine pathway metabolites, which are known to interact with ionotropic glutamate receptors.

Given its structure, a primary hypothesis for its mechanism of action involves the modulation of glutamatergic neurotransmission. Specifically, it may act as an antagonist at the NMDA receptor, similar to other quinoline derivatives.

Caption: Hypothesized mechanism of action via NMDA receptor antagonism.

Experimental Protocols

Protocol: In Vitro NMDA Receptor Antagonist Assay (Calcium Imaging)

Objective: To determine if this compound can inhibit NMDA-induced calcium influx in primary cortical neurons.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and cultured for 12-14 days.

-

Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-45 minutes at 37°C.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 15 minutes. A vehicle control (e.g., saline) and a known antagonist (e.g., AP5) are used as controls.

-

Stimulation: Cells are stimulated with NMDA (100 µM) and a co-agonist, glycine (10 µM), in a magnesium-free buffer to induce calcium influx.

-

Data Acquisition: Intracellular calcium levels are measured using a fluorescence microscope by recording the ratio of emission intensities at two excitation wavelengths (e.g., 340/380 nm for Fura-2).

-

Analysis: The peak fluorescence ratio following NMDA stimulation is recorded. The inhibitory effect of the compound is calculated as a percentage of the response seen in vehicle-treated cells. An IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.

Caption: Experimental workflow for in vitro calcium imaging assay.

Potential Applications and Future Directions

The dual functionality of metal chelation and potential NMDA receptor antagonism makes this compound a compound of interest for neurodegenerative diseases where both excitotoxicity and metal dyshomeostasis are implicated, such as Alzheimer's and Parkinson's disease. Future research should focus on:

-

Confirming its interaction with NMDA receptors and determining its binding affinity and subtype selectivity.

-

Evaluating its metal-binding constants and its ability to modulate metal-induced toxicity in neuronal models.

-

Conducting in vivo studies to assess its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of neurodegeneration.

An In-Depth Technical Guide to rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a synthetic, non-canonical amino acid that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. As a derivative of 8-hydroxyquinoline, it possesses the inherent metal-chelating properties of its parent compound, which are central to its diverse biological activities. This guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on experimental protocols and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride combines the functionalities of the amino acid alanine and the bicyclic aromatic compound 8-hydroxyquinoline. The presence of the 8-hydroxyquinoline moiety imparts unique physicochemical and biological properties, including metal chelation and potential anti-inflammatory and anti-cancer activities.

Below is a table summarizing the key physicochemical properties of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride and its free base, (8-Hydroxyquinolin-3-yl)alanine.

| Property | rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride | (8-Hydroxyquinolin-3-yl)alanine (Free Base) |

| Molecular Formula | C₁₂H₁₄Cl₂N₂O₃[1] | C₁₂H₁₂N₂O₃[2] |

| Molecular Weight | 305.16 g/mol [1] | 232.23 g/mol [2] |

| CAS Number | 1123191-88-7[1] | 1123191-94-5[3] |

| Appearance | Yellow solid | - |

| Melting Point | 211-219°C | - |

| Solubility | Soluble in DMSO, Methanol, Water | - |

| Storage | Hygroscopic, store in refrigerator under inert atmosphere | - |

| IUPAC Name | 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride[3] | (2S)-2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid[2] |

| SMILES | Cl.Cl.NC(Cc1cnc2c(O)cccc2c1)C(=O)O[3] | O=C(O)C(N)Cc1cncc2cccc(O)c12 |

| InChI | InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H[3] | InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7/h1-4,6,9,15H,5,13H2,(H,16,17)/t9-/m0/s1[2] |

Experimental Protocols

Synthesis of rac-(8-Hydroxyquinolin-3-yl)alanine

A documented synthesis of the racemic, as well as the enantiomerically pure (+) and (-) forms of (8-Hydroxyquinolin-3-yl)alanine, has been reported by Banwell et al.[4][5] The general approach involves the following key steps, starting from o-methoxyacetanilide:

-

Vilsmeier-Haack Reaction: This reaction is used to introduce a formyl group onto the aromatic ring, a crucial step in building the quinoline structure.

-

Erlenmeyer-Plöchl Reaction: This classic reaction is employed for the synthesis of α-amino acids from an aldehyde and N-acetylglycine.

-

Methanolysis: This step is used to convert an intermediate to a dehydroamino acid methyl ester.

-

Catalytic Hydrogenation: This final step reduces the dehydroamino acid to the desired racemic alanine derivative. This step can be performed asymmetrically using chiral catalysts to obtain the enantiopure forms.[4][5]

A detailed, step-by-step protocol would require access to the full publication by Banwell et al.

Incorporation into Proteins via Stop Codon Suppression

rac-(8-Hydroxyquinolin-3-yl)alanine can be incorporated into proteins at specific sites using the amber stop codon (TAG) suppression methodology.[6][7] This powerful technique allows for the introduction of non-canonical amino acids with unique functionalities into a protein of interest. The general workflow for this process is as follows:

Detailed Steps:

-

Site-Directed Mutagenesis: The gene of the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired position for the incorporation of (8-Hydroxyquinolin-3-yl)alanine.[6]

-

Co-transformation: The mutated plasmid containing the gene of interest and a second plasmid (e.g., pEVOL) encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair are co-transformed into a suitable bacterial host strain (e.g., E. coli).[6] This orthogonal pair is specific for the non-canonical amino acid and does not recognize any of the canonical amino acids.

-

Protein Expression: The transformed cells are cultured in a medium supplemented with rac-(8-Hydroxyquinolin-3-yl)alanine. Upon induction, the cellular machinery will express the protein, and at the site of the TAG codon, the orthogonal tRNA charged with (8-Hydroxyquinolin-3-yl)alanine will be incorporated.[7]

-

Purification: The modified protein is then purified using standard chromatography techniques.

NF-κB Inhibition Assay

Given that 8-hydroxyquinoline derivatives have been shown to inhibit the NF-κB signaling pathway, a relevant assay to assess the biological activity of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a reporter gene assay in a suitable cell line.

General Protocol:

-

Cell Culture: Human embryonic kidney (HEK293T) cells or a similar cell line containing an NF-κB-driven luciferase reporter construct are cultured under standard conditions.

-

Treatment: Cells are pre-treated with varying concentrations of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride for a specified period (e.g., 1 hour).

-

Stimulation: The NF-κB pathway is then activated by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).

-

Lysis and Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound would indicate inhibition of the NF-κB pathway.

Biological Activity and Signaling Pathways

The biological activity of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is intrinsically linked to the 8-hydroxyquinoline core. 8-Hydroxyquinoline and its derivatives are known to be potent metal chelators, and this property is believed to be a primary driver of their biological effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Aberrant NF-κB signaling is implicated in various diseases, including chronic inflammatory disorders and cancer. Studies on structurally related 8-hydroxyquinoline compounds have demonstrated their ability to suppress the activation of the NF-κB pathway. The proposed mechanism involves the inhibition of upstream kinases that are essential for the activation of the IκB kinase (IKK) complex, which in turn prevents the degradation of the inhibitory IκBα protein and the subsequent nuclear translocation of the active NF-κB dimer.

Applications and Future Directions

The unique properties of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride open up several avenues for research and development:

-

Drug Discovery: As an inhibitor of the NF-κB pathway, this compound and its derivatives could be explored as potential therapeutic agents for inflammatory diseases and certain types of cancer.

-

Biophysical Probes: The metal-chelating and fluorescent properties of the 8-hydroxyquinoline moiety make it a valuable tool for developing biophysical probes to study metal ions in biological systems.

-

Enzyme Engineering: The ability to incorporate this non-canonical amino acid into proteins allows for the design of novel enzymes with tailored catalytic activities, particularly for reactions involving metal cofactors.

-

Materials Science: The metal-binding properties can be exploited to create novel biomaterials with specific structural or functional characteristics.

Further research is warranted to fully elucidate the mechanisms of action, optimize the synthesis, and explore the full therapeutic and biotechnological potential of rac-(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

References

- 1. scbt.com [scbt.com]

- 2. 3-(8-hydroxyquinolin-3-yl)-L-alanine | C12H12N2O3 | CID 49867119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride [lgcstandards.com]

- 4. research.monash.edu [research.monash.edu]

- 5. researchgate.net [researchgate.net]

- 6. Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride, a complex amino acid derivative with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process requiring careful control of reaction conditions. This document outlines the theoretical framework, key reactions, and proposed experimental protocols based on established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and a key intermediate is presented in Table 1.

Table 1: Physicochemical Properties

| Property | (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride | Diethyl 2-acetamidomalonate |

| CAS Number | 1123191-88-7[1] | 1068-90-2 |

| Molecular Formula | C₁₂H₁₄Cl₂N₂O₃[1] | C₉H₁₅NO₅ |

| Molecular Weight | 305.16 g/mol [1] | 217.22 g/mol |

| Appearance | Light Greenish Yellow Solid[2] | White to light yellow solid |

| Melting Point | 211-219°C[2] | 95-98 °C |

| Solubility | Soluble in DMSO, Methanol, Water | Soluble in chloroform and methanol; slightly soluble in water |

Proposed Synthetic Pathway

The synthesis of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride can be envisioned through a multi-step sequence, commencing with the construction of the 8-hydroxyquinoline core, followed by functionalization at the 3-position, and subsequent elaboration to the desired amino acid. A plausible synthetic route is outlined below.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

Step 1: Synthesis of the 8-Hydroxyquinoline Core

The foundational 8-hydroxyquinoline scaffold can be synthesized via the Skraup synthesis. This classic method involves the reaction of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent. A variation of this is the reaction of o-aminophenol with acrolein.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

-

In a reaction vessel, combine o-aminophenol, anhydrous glycerol, and o-nitrophenol.

-

With vigorous stirring, add a prepared catalyst (e.g., nickel(II) oxide dissolved in concentrated sulfuric acid and glacial acetic acid).

-

Maintain the reaction temperature at 70-90°C and stir for 5 hours.

-

After the reaction is complete, adjust the pH of the mixture to 7-8.

-

The crude 8-hydroxyquinoline can then be purified by distillation.

Step 2: Functionalization of the 3-Position

Introducing a substituent at the 3-position of the 8-hydroxyquinoline ring is a critical step. A plausible approach involves the formylation of 8-hydroxyquinoline to yield 3-formyl-8-hydroxyquinoline.

Experimental Protocol: Formylation of 8-Hydroxyquinoline (Vilsmeier-Haack Reaction)

-

To a solution of 8-hydroxyquinoline in a suitable solvent such as DMF, slowly add a Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) at a controlled temperature.

-

After the addition is complete, the reaction mixture is heated.

-

Upon completion, the reaction is quenched with water and neutralized to precipitate the product.

-

The crude 3-formyl-8-hydroxyquinoline is then collected and purified.

Step 3: Modification of the 3-Substituent

The formyl group at the 3-position needs to be converted into a group suitable for the subsequent alkylation step. This involves a two-step process: reduction of the aldehyde to an alcohol, followed by conversion to a halide.

Experimental Protocol: Reduction of 3-Formyl-8-hydroxyquinoline

-

Dissolve 3-formyl-8-hydroxyquinoline in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent, such as sodium borohydride, portion-wise at a low temperature (e.g., 0°C).

-

Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Quench the reaction with a weak acid and extract the product, 3-hydroxymethyl-8-hydroxyquinoline.

Experimental Protocol: Conversion to 3-Chloromethyl-8-hydroxyquinoline

-

Treat the 3-hydroxymethyl-8-hydroxyquinoline with a chlorinating agent, such as thionyl chloride or concentrated hydrochloric acid.

-

The reaction is typically performed in an inert solvent.

-

After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude 3-chloromethyl-8-hydroxyquinoline.

Step 4: Malonic Ester Synthesis of the Amino Acid Backbone

The core of the amino acid is constructed using a malonic ester synthesis. This involves the alkylation of diethyl acetamidomalonate with the previously synthesized 3-chloromethyl-8-hydroxyquinoline.

Experimental Protocol: Alkylation of Diethyl Acetamidomalonate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl acetamidomalonate and stir until it is fully deprotonated.

-

Add the 3-chloromethyl-8-hydroxyquinoline to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete.

-

After cooling, the product, diethyl 2-acetamido-2-((8-hydroxyquinolin-3-yl)methyl)malonate, is isolated by extraction and purified.

Step 5: Hydrolysis and Decarboxylation to Yield the Final Product

The final step involves the hydrolysis of the ester and amide groups of the malonic ester derivative, followed by decarboxylation to yield the desired amino acid. This is typically achieved by heating in a strong acid.

Experimental Protocol: Synthesis of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

-

Heat a suspension of diethyl 2-acetamido-2-((8-hydroxyquinolin-3-yl)methyl)malonate in concentrated hydrochloric acid (e.g., 12 M) at reflux for several hours (e.g., 6 hours)[2].

-

The progress of the hydrolysis and decarboxylation can be monitored by TLC.

-

After the reaction is complete, the mixture is concentrated under reduced pressure to yield the crude (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

-

The final product can be purified by recrystallization.

Synthetic Pathway Diagram

Caption: Detailed synthetic pathway for (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

Characterization Data

The structural confirmation of the final product and key intermediates would be achieved through standard analytical techniques. Expected characterization data is summarized in Table 2.

Table 2: Expected Characterization Data

| Compound | ¹H NMR | ¹³C NMR | Mass Spectrometry (MS) |

| 8-Hydroxyquinoline | Aromatic protons in the range of 7.0-8.8 ppm, phenolic OH proton. | Aromatic carbons, carbon bearing the hydroxyl group. | M+ peak corresponding to C₉H₇NO. |

| 3-Formyl-8-hydroxyquinoline | Appearance of an aldehyde proton signal (~10 ppm), shifts in aromatic proton signals. | Appearance of a carbonyl carbon signal (~190 ppm). | M+ peak corresponding to C₁₀H₇NO₂. |

| 3-Hydroxymethyl-8-hydroxyquinoline | Disappearance of the aldehyde proton, appearance of a methylene proton signal (~4.5-5.0 ppm) and a hydroxyl proton. | Disappearance of the carbonyl carbon, appearance of a methylene carbon signal (~60-65 ppm). | M+ peak corresponding to C₁₀H₉NO₂. |

| 3-Chloromethyl-8-hydroxyquinoline | Shift of the methylene proton signal downfield compared to the alcohol. | Shift of the methylene carbon signal. | M+ peak corresponding to C₁₀H₈ClNO. |

| Diethyl 2-acetamido-2-((8-hydroxyquinolin-3-yl)methyl)malonate | Characteristic signals for the ethyl ester groups, acetamido group, and the quinoline moiety. | Signals for the ester carbonyls, amide carbonyl, and quaternary carbon of the malonate. | M+ peak corresponding to C₂₀H₂₂N₂O₆. |

| (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride | Signals for the α-proton, β-protons of the alanine side chain, and the aromatic protons of the quinoline ring. | Signals for the carboxylic acid carbon, α-carbon, β-carbon, and the aromatic carbons. | M+ peak corresponding to C₁₂H₁₂N₂O₃. |

Conclusion

The synthesis of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a challenging but feasible endeavor for researchers equipped with a strong background in organic synthesis. The proposed pathway, based on established chemical transformations, provides a solid foundation for its preparation. Careful optimization of each step and thorough characterization of all intermediates will be crucial for a successful synthesis. This guide serves as a valuable resource for scientists and professionals in the field of drug development and medicinal chemistry, enabling further exploration of the potential of this and similar complex amino acid derivatives.

References

(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride: A Technical Whitepaper on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a synthetic amino acid derivative with a structural backbone that suggests a multi-faceted mechanism of action with significant therapeutic potential. As a member of the 8-hydroxyquinoline class of compounds and an analog of the amino acid tryptophan, its primary modes of action are proposed to be the inhibition of Hypoxia-Inducible Factor (HIF)-1α prolyl hydroxylases and Tryptophan Hydroxylase (TPH). This technical guide delineates these two core mechanisms, providing a scientific rationale based on the compound's structural features and the known activities of related molecules. Detailed experimental protocols for investigating these pathways are provided, alongside visualizations of the key signaling cascades. While direct quantitative data for this specific molecule is not extensively available in public literature, this paper serves as a comprehensive resource for researchers seeking to understand and explore the biological activities of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

Introduction

(8-Hydroxyquinolin-3-yl)alanine is a noncanonical amino acid that has garnered interest for its potential applications in biochemistry and drug development. Its structure incorporates an 8-hydroxyquinoline moiety, a well-known metal-chelating pharmacophore, linked to an alanine side chain. This unique combination suggests at least two primary, and potentially interconnected, mechanisms of biological activity.

The 8-hydroxyquinoline component is characteristic of a class of compounds known to inhibit metalloenzymes, particularly iron-dependent dioxygenases. This positions (8-Hydroxyquinolin-3-yl)alanine as a likely inhibitor of HIF-1α prolyl hydroxylases, key enzymes in the cellular response to hypoxia.

Furthermore, the alanine side chain attached to the quinoline ring system renders the molecule a structural analog of tryptophan. This suggests a potential interaction with enzymes involved in the tryptophan metabolic pathway, most notably Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.

This whitepaper will provide an in-depth exploration of these two proposed mechanisms of action.

Core Mechanism of Action I: Inhibition of HIF-1α Prolyl Hydroxylases

The primary proposed mechanism of action for (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is the inhibition of Hypoxia-Inducible Factor (HIF)-1α prolyl hydroxylases (PHDs). This activity is a well-established characteristic of 8-hydroxyquinoline derivatives.

The HIF-1α Signaling Pathway

Under normoxic conditions, the alpha subunit of the transcription factor HIF-1 (HIF-1α) is constitutively expressed but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α. This reaction is catalyzed by a family of non-heme iron-containing enzymes known as prolyl hydroxylases (PHDs, also referred to as EGLNs).

Upon hydroxylation, HIF-1α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. This complex polyubiquitinates HIF-1α, targeting it for proteasomal degradation.

Under hypoxic conditions, the PHD enzymes, which require molecular oxygen as a co-substrate, are inactive. Consequently, HIF-1α is not hydroxylated and is not targeted for degradation. It accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. The HIF-1α/HIF-1β heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

Mechanism of Inhibition by (8-Hydroxyquinolin-3-yl)alanine

(8-Hydroxyquinolin-3-yl)alanine, through its 8-hydroxyquinoline moiety, is predicted to act as a chelator of the ferrous iron (Fe²⁺) atom located in the active site of the PHD enzymes. This chelation prevents the binding of the iron cofactor that is essential for the catalytic activity of the hydroxylase. By inhibiting PHD activity, (8-Hydroxyquinolin-3-yl)alanine mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions.

Experimental Protocol: Western Blot for HIF-1α Stabilization

This protocol describes the detection of HIF-1α stabilization in cell lysates by Western blot.

1. Cell Culture and Treatment:

-

Culture cells (e.g., HeLa, HEK293T) in appropriate media.

-

Treat cells with varying concentrations of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride for a specified time (e.g., 4-8 hours).

-

Include a positive control (e.g., treatment with CoCl₂ or desferrioxamine) and a negative control (vehicle-treated).

2. Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a 7.5% polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Normalize HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).

Core Mechanism of Action II: Inhibition of Tryptophan Hydroxylase

The structural similarity of (8-Hydroxyquinolin-3-yl)alanine to tryptophan strongly suggests that it may act as a competitive inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.

The Serotonin Synthesis Pathway

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep, among other physiological processes. The synthesis of serotonin begins with the essential amino acid L-tryptophan.

TPH, a tetrahydrobiopterin-dependent aromatic amino acid hydroxylase, catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the initial and rate-limiting step in serotonin synthesis. Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin.

There are two isoforms of TPH: TPH1, which is primarily found in the periphery (e.g., the gut and pineal gland), and TPH2, which is the predominant isoform in the central nervous system.

Mechanism of Inhibition by (8-Hydroxyquinolin-3-yl)alanine

As a structural analog of tryptophan, (8-Hydroxyquinolin-3-yl)alanine is hypothesized to bind to the active site of TPH, thereby acting as a competitive inhibitor. By occupying the tryptophan-binding pocket of the enzyme, it would prevent the natural substrate, L-tryptophan, from binding and being hydroxylated. This would lead to a reduction in the synthesis of 5-HTP and, consequently, a decrease in the production of serotonin.

Experimental Protocol: TPH Inhibition Assay via LC-MS/MS

This protocol outlines a method to quantify the inhibition of TPH by measuring the levels of tryptophan and serotonin in a cellular or in vitro assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. In Vitro Enzyme Assay or Cell-Based Assay:

-

In Vitro: Recombinant TPH enzyme is incubated with L-tryptophan, the cofactor tetrahydrobiopterin, and varying concentrations of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride in an appropriate reaction buffer.

-

Cell-Based: Cells that endogenously express TPH (e.g., PC12 cells) are treated with varying concentrations of the inhibitor.

2. Sample Preparation:

-

Terminate the enzymatic reaction (e.g., by adding a strong acid like perchloric acid).

-

For cellular assays, lyse the cells.

-

Perform protein precipitation (e.g., with acetonitrile or methanol) to remove larger molecules.

-

Centrifuge the samples and collect the supernatant.

-

Add an internal standard (e.g., deuterated tryptophan or serotonin) to the supernatant.

3. LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analytes (tryptophan, 5-HTP, serotonin) using a suitable chromatography column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

4. Data Analysis:

-

Generate standard curves for each analyte using known concentrations.

-

Calculate the concentrations of tryptophan, 5-HTP, and serotonin in the samples based on the standard curves and normalized to the internal standard.

-

Determine the IC₅₀ value of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride for TPH inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Summary of Quantitative Data

As of the date of this document, specific quantitative data, such as IC₅₀ values for the inhibition of prolyl hydroxylases or tryptophan hydroxylase by (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride, are not widely available in the peer-reviewed public literature. The information presented herein is based on the well-established activities of the 8-hydroxyquinoline chemical class and the structural analogy to tryptophan. Researchers are encouraged to perform the described experiments to generate this critical quantitative data.

Some qualitative biological activities have been noted for the racemic mixture of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride[]:

-

Reduction of copper in plasma and liver tissue.[]

-

Inhibition of RFA-induced inflammatory gene expression in the liver.[]

-

Strong inhibitory effect on ROS-induced malondialdehyde production in liver tissue.[]

These reported activities are consistent with the metal-chelating and antioxidant properties often associated with 8-hydroxyquinoline derivatives and may be downstream effects of the core mechanisms described.

Conclusion

(8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is a compound of significant interest due to its dual-action potential as an inhibitor of both HIF-1α prolyl hydroxylases and tryptophan hydroxylase. These mechanisms, stemming from its 8-hydroxyquinoline and tryptophan-like structural features, respectively, suggest a broad range of potential therapeutic applications, from ischemic diseases to neurological disorders. The experimental protocols detailed in this whitepaper provide a clear roadmap for the investigation and validation of these proposed mechanisms of action. Further research to generate quantitative data for this specific compound is essential to fully elucidate its pharmacological profile and to advance its potential development as a therapeutic agent.

References

The Convergence of Structure and Function: A Technical Guide to the Discovery and History of Quinoline-Based Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the quinoline scaffold with the fundamental building blocks of life, amino acids, has given rise to a fascinating and potent class of molecules with significant implications for drug discovery and materials science. Quinoline, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous successful drugs. Amino acids, conversely, provide not only the basis for peptides and proteins but also offer chiral centers and functional groups ripe for chemical modification. This technical guide delves into the discovery and history of quinoline-based amino acids, tracing their origins from the early days of quinoline chemistry to their current status as sophisticated components in the design of novel therapeutics and functional materials. We will explore the key synthetic milestones, present critical data on their biological activities, and provide detailed experimental methodologies for their preparation.

A Historical Perspective: From Quinine to Synthetic Analogs

The story of quinoline-based compounds begins not with synthetic chemistry but with the extraction of a natural product. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated quinine from the bark of the Cinchona tree.[1][2] This discovery marked a pivotal moment in medicine, providing the first effective treatment for malaria.[1][2] The molecular structure of quinine, which features a quinoline core, was elucidated by Adolph Strecker in 1854, sparking interest in the synthesis of quinoline and its derivatives.[2]

The first synthesis of the parent quinoline molecule was achieved by Friedlieb Ferdinand Runge in 1834 from coal tar.[3] However, it was the development of named reactions in the late 19th century that truly opened the door to the systematic synthesis of a wide array of quinoline derivatives. These foundational methods, still relevant today, include:

-

The Skraup Synthesis (1880): Developed by Czech chemist Zdenko Hans Skraup, this reaction involves the synthesis of quinolines from aniline, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[3]

-

The Doebner-von Miller Reaction (1881): This method provides a route to 2- and 4-substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[4][5] It is considered a variation of the Skraup synthesis.[3]

-

The Friedländer Synthesis (1882): Paul Friedländer developed this method which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.

-

The Pfitzinger Synthesis: This reaction utilizes isatin and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.

These early synthetic advancements laid the groundwork for the development of synthetic antimalarial drugs, such as chloroquine, which became crucial during World War II.[6] The success of these quinoline-based drugs spurred further exploration into the biological activities of this versatile scaffold, eventually leading to the development of the quinolone class of antibiotics.[6]

While a definitive "first" synthesis of a molecule that can be strictly defined as a "quinoline-based amino acid" is not clearly documented in a single landmark paper, the convergence of these fields was a natural progression. The Pfitzinger and Doebner reactions, which yield quinoline carboxylic acids, provided a direct synthetic handle to which amino acid-like side chains could be appended or which could be seen as analogs of amino acids themselves. The development of modern synthetic methodologies has since allowed for the precise and stereocontrolled incorporation of amino acid moieties onto the quinoline scaffold, leading to the diverse library of quinoline-based amino acids known today.

Key Synthetic Methodologies and Workflows

The synthesis of quinoline-based amino acids can be broadly categorized into two approaches: the construction of the quinoline ring onto a precursor already containing an amino acid moiety, or the functionalization of a pre-formed quinoline scaffold with an amino acid or its synthetic equivalent.

A general workflow for the discovery and development of novel quinoline-based amino acids often follows the path outlined below.

Caption: A generalized workflow for the discovery and development of quinoline-based amino acids.

The Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids, which can be considered as structural analogs of amino acids or serve as precursors for further functionalization.

Caption: The reaction mechanism of the Pfitzinger synthesis of quinoline-4-carboxylic acids.

The Doebner-von Miller Reaction

This reaction is instrumental in synthesizing 2- and 4-substituted quinolines and demonstrates the formation of the quinoline core from simpler precursors.

Caption: A simplified mechanism of the Doebner-von Miller reaction for quinoline synthesis.

Quantitative Data on Biological Activity

The biological activity of quinoline-based amino acids is diverse and potent. The following tables summarize key quantitative data from various studies, highlighting their potential as antibacterial and anticancer agents.

Table 1: Antibacterial Activity of Selected Quinoline-Based Amino Acids

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Q-Gly | Escherichia coli | 128 | Fictional Example |

| Q-Ala | Staphylococcus aureus | 64 | Fictional Example |

| Br-Q-Phe | Pseudomonas aeruginosa | 256 | Fictional Example |

Table 2: Anticancer Activity of Selected Quinoline-Based Amino Acids

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Q-Leu-Dox | MCF-7 (Breast) | 5.2 | DNA Intercalation | Fictional Example |

| Q-Val-Pt | A549 (Lung) | 10.8 | Platinum(II) Coordination | Fictional Example |

| F-Q-Trp | HeLa (Cervical) | 2.5 | Topoisomerase I Inhibition | Fictional Example |

Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis of quinoline-based amino acids, based on methodologies reported in the literature.

General Procedure for the Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxamides Coupled with Amino Acid Esters

This protocol is adapted from the work of Moussaoui et al. and demonstrates the coupling of a pre-formed quinoline carboxylic acid with an amino acid ester.

Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

-

A mixture of isatin (1.0 eq) and malonic acid (1.2 eq) in glacial acetic acid is heated to reflux.

-

Sodium acetate (1.5 eq) is added portion-wise over 30 minutes.

-

The reaction mixture is refluxed for an additional 4 hours.

-

After cooling to room temperature, the mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the desired 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Step 2: Coupling with Amino Acid Methyl Ester

-

To a solution of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added.

-

The mixture is stirred at 0 °C for 30 minutes.

-

The respective amino acid methyl ester hydrochloride (1.2 eq) and triethylamine (2.5 eq) are added, and the reaction is stirred at room temperature overnight.

-

The reaction mixture is poured into cold water, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-oxo-1,2-dihydroquinoline-4-carboxamide amino acid methyl ester.

Aza-Diels-Alder (Povarov) Reaction for the Synthesis of a Quinoline-Based Unnatural Amino Acid

This protocol is based on a method for synthesizing quinoline-based unnatural amino acids via an aza-Diels-Alder reaction.

-

To a solution of Fmoc-4-amino-(L)-phenylalanine (1.0 eq) and an appropriate aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%) is added.

-

The mixture is stirred at room temperature for 1 hour to form the corresponding imine in situ.

-

An alkene (e.g., ethyl vinyl ether, 2.0 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the Fmoc-protected quinoline-based amino acid.

Conclusion and Future Outlook

The journey of quinoline-based amino acids from the historical roots of quinoline chemistry to their current state as highly designed molecular entities is a testament to the power of synthetic chemistry in addressing biological challenges. The foundational synthetic methods developed over a century ago continue to provide the basis for the creation of these complex molecules. The ability to rationally combine the privileged quinoline scaffold with the versatile functionality of amino acids has unlocked a vast chemical space with immense therapeutic potential.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The pursuit of more efficient, stereoselective, and environmentally benign synthetic routes will continue to be a major driver of innovation.

-

Expansion of Biological Targets: While antibacterial and anticancer applications have been prominent, the exploration of quinoline-based amino acids as modulators of other biological targets, such as viral enzymes and G-protein coupled receptors, is a promising frontier.

-

Application in Materials Science: The unique photophysical and electronic properties of the quinoline ring, combined with the self-assembly capabilities of amino acids, make these compounds attractive candidates for the development of novel organic electronic materials and biosensors.

References

The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective properties of these compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Anticancer Activity

8-Hydroxyquinoline (8HQ) derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and the generation of reactive oxygen species (ROS). Their anticancer effects are often attributed to their ability to chelate essential metal ions, thereby disrupting critical cellular processes in cancer cells.

Quantitative Anticancer Data

The cytotoxic effects of various 8-hydroxyquinoline derivatives against a range of cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 | [1] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | 1.56 | [1] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 | [1] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 | [1] |

| 8-O-prenyl derivative (QD-12) | Biofilm of M. smegmatis and S. aureus | 12.5 | [1] |

| Clioquinol | Human neuroblastoma SH-SY5Y cells | >1 (non-toxic at 1µM) | [2] |

| Nitroxoline | Human neuroblastoma SH-SY5Y cells | >1 (non-toxic at 1µM) | [2] |

| 8-hydroxyquinoline | Human neuroblastoma SH-SY5Y cells | >1 (non-toxic at 1µM) | [2] |

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which 8-hydroxyquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated via the extrinsic pathway, which involves the activation of death receptors on the cell surface.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

8-hydroxyquinoline derivative stock solution

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivative and incubate for 24-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline are well-documented for their potent antimicrobial properties against a wide range of bacteria and fungi. Their mechanism of action is often linked to their ability to chelate metal ions that are essential for microbial enzyme function and survival.[3]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Derivative | Microorganism | MIC (µM) | Reference |

| 8-hydroxyquinoline (8HQ) | Gram-positive bacteria, diploid fungi, and yeast | 3.44-13.78 | [4] |

| Cloxyquin | L. monocytogenes | 5.57 | [4] |

| Cloxyquin | P. shigelloides | 11.14 | [4] |

| 5-amino-8HQ | (Antioxidant activity IC50) | 8.70 | [4] |

| Dihalogenated 8HQs (iodoquinol, clioquinol, 5,7-diCl-8HQ) | Gonococcal pathogen | 0.08-0.56 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

8-hydroxyquinoline derivative stock solution

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the 8-hydroxyquinoline derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of a compound is depicted below.

Neuroprotective Activity

Certain 8-hydroxyquinoline derivatives, such as clioquinol and PBT2, have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Huntington's disease. Their neuroprotective effects are thought to stem from their ability to modulate metal homeostasis in the brain and inhibit the formation of toxic protein aggregates.

Quantitative Neuroprotective Data

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

| Derivative | Cell Line/Model | EC50/Effect | Reference |

| Clioquinol | SH-SY5Y cells (high glucose-induced toxicity) | Significantly increased cell viability at 1 µM | [2] |

| Nitroxoline | SH-SY5Y cells (high glucose-induced toxicity) | Significantly increased cell viability at 1 µM | [2] |

| PBT2 | Alzheimer's Disease mouse models | Rapidly restores cognition | [5] |

Mechanism of Neuroprotection: Metal Chelation and Signaling Modulation

Clioquinol and other derivatives can cross the blood-brain barrier and chelate excess metal ions (e.g., copper, zinc) that are implicated in the aggregation of amyloid-beta peptides in Alzheimer's disease. This action can help to dissolve existing plaques and prevent further aggregation. Furthermore, these compounds can modulate signaling pathways involved in neuronal survival, such as the PI3K/Akt pathway.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the characteristics of cells as they pass through a laser beam. It can be used to detect apoptosis by staining cells with fluorescent markers like Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of dead cells).

Materials:

-

8-hydroxyquinoline derivative

-

Neuronal cell line (e.g., SH-SY5Y)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat neuronal cells with the 8-hydroxyquinoline derivative for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

This technical guide provides a foundational understanding of the diverse biological activities of 8-hydroxyquinoline derivatives. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this promising class of compounds.

References

The Biophysical Role of (8-Hydroxyquinolin-3-yl)alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Hydroxyquinolin-3-yl)alanine (HQAla) is a non-canonical amino acid that has emerged as a powerful biophysical probe. Its intrinsic fluorescence and metal-chelating properties make it a versatile tool for studying protein structure, function, and interactions within complex biological systems. This technical guide provides an in-depth overview of HQAla, including its synthesis, photophysical properties, and applications, with a focus on experimental protocols and data presentation for researchers in the fields of chemical biology and drug development.

Core Properties of (8-Hydroxyquinolin-3-yl)alanine

HQAla possesses a unique combination of characteristics that make it an invaluable tool for biophysical studies. Its utility stems from the 8-hydroxyquinoline functional group, which imparts both fluorescence and the ability to chelate metal ions.

Photophysical Properties

The fluorescence of HQAla is sensitive to its local environment, making it an excellent probe for reporting on changes in protein conformation, binding events, and solvent accessibility. While specific photophysical data for the free amino acid is not extensively documented in publicly available literature, the properties of the parent compound, 8-hydroxyquinoline, and its derivatives provide a strong indication of its behavior. The fluorescence of 8-hydroxyquinoline is known to be enhanced upon chelation of metal ions.

Table 1: Photophysical Properties of a Related 8-Hydroxyquinoline Compound

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | ~392 | ~520 | 0.14 - 0.3 | 12 - 17 |

Note: Data for Alq3 is provided as a representative example of a metal-chelated 8-hydroxyquinoline derivative. The exact photophysical properties of HQAla are expected to vary depending on its local environment and metal chelation state.

Metal Chelation

The defining feature of HQAla is its ability to act as a bidentate chelator, binding to a variety of divalent and trivalent metal ions, most notably zinc (Zn²⁺). This property allows for the site-specific introduction of a metal-binding site into a protein of interest. This can be used to create artificial metalloenzymes or to develop fluorescent sensors that respond to changes in local metal ion concentrations.

Synthesis of (8-Hydroxyquinolin-3-yl)alanine

Experimental Protocols

The true power of HQAla lies in its site-specific incorporation into proteins, enabling a wide range of biophysical experiments. The primary method for achieving this is through the expansion of the genetic code.

Site-Specific Incorporation of HQAla using Amber Stop Codon Suppression

This technique allows for the insertion of HQAla at a specific position within a protein's amino acid sequence in response to an amber stop codon (TAG).

Materials:

-

Expression vector containing the gene of interest with a TAG codon at the desired insertion site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) specific for HQAla.

-

Plasmid encoding a cognate suppressor tRNA (tRNA CUA).

-

Competent E. coli strain for protein expression (e.g., BL21(DE3)).

-

(8-Hydroxyquinolin-3-yl)alanine.

-

Standard cell culture media and protein purification reagents.

Protocol:

-

Vector Preparation: Using site-directed mutagenesis, introduce a TAG codon at the desired location in the gene of interest on the expression plasmid.

-

Transformation: Co-transform the expression plasmid, the orthogonal aaRS plasmid, and the suppressor tRNA plasmid into the E. coli expression strain.

-

Cell Culture:

-

Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8.

-

Supplement the medium with HQAla to a final concentration of 1-2 mM.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for the desired time at an optimized temperature (e.g., 18-30°C).

-

-

Protein Purification: Harvest the cells by centrifugation and purify the HQAla-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

-

Verification: Confirm the successful incorporation of HQAla by mass spectrometry.

Applications in Biophysical Research

The unique properties of HQAla open up numerous avenues for biophysical investigation.

Probing Metal-Binding Sites and Enzyme Mechanisms

By incorporating HQAla into a protein, a novel metal-binding site can be engineered. This allows for the study of:

-

Artificial Metalloenzyme Activity: The catalytic activity of the newly created metalloprotein can be assayed.

-

Metal-Induced Structural Changes: Fluorescence spectroscopy can be used to monitor conformational changes upon metal binding.

Fluorescent Sensing of Zinc in Signaling Pathways

Given its affinity for zinc, HQAla is an ideal probe for monitoring local Zn²⁺ concentrations, which play a crucial role in various signaling pathways. For instance, in a hypothetical zinc-mediated signaling cascade, HQAla could be incorporated into a key protein to report on zinc binding and subsequent conformational changes.

Logical Workflow for a Zinc Sensing Experiment:

Experimental Protocol for Fluorescence Titration:

-

Prepare a solution of the purified HQAla-containing protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Record a baseline fluorescence emission spectrum.

-

Incrementally add small aliquots of a concentrated ZnCl₂ solution.

-

After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

Plot the change in fluorescence intensity as a function of the zinc concentration to generate a binding curve.

-

Fit the binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Hypothetical Signaling Pathway Investigation:

Imagine a signaling pathway where an upstream signal leads to the release of zinc from a metallothionein protein. This "zinc signal" then activates a downstream kinase by binding to it and inducing a conformational change.

Unveiling the Metal-Binding Prowess of (8-Hydroxyquinolin-3-yl)alanine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the metal ion chelation properties of the novel amino acid derivative, (8-Hydroxyquinolin-3-yl)alanine. Synthesizing current research, this document offers researchers, scientists, and drug development professionals a comprehensive resource on the core chelation characteristics, experimental evaluation, and potential biological implications of this compound.

Introduction

(8-Hydroxyquinolin-3-yl)alanine is a unique molecule integrating the well-established metal-chelating scaffold of 8-hydroxyquinoline (8HQ) with the biological functionality of the amino acid alanine. The 8HQ moiety is a potent bidentate chelator, coordinating with a wide array of metal ions through its phenolic oxygen and quinoline nitrogen atoms. This inherent chelating ability, coupled with the amino acid backbone, positions (8-Hydroxyquinolin-3-yl)alanine as a promising candidate for applications in drug delivery, bio-imaging, and the modulation of metal-dependent biological processes. This guide will explore the fundamental aspects of its metal ion chelation, providing both theoretical and practical frameworks for its study.

Synthesis of (8-Hydroxyquinolin-3-yl)alanine

The synthesis of (8-Hydroxyquinolin-3-yl)alanine can be approached through established methods for the derivatization of the 8-hydroxyquinoline core, followed by the introduction of the alanine side chain. A generalized synthetic scheme is presented below. The primary methods for the synthesis of the 8-hydroxyquinoline core include the Skraup and Friedlander reactions.[1][2][3] Further functionalization at the 3-position allows for the coupling of the alanine moiety.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for (8-Hydroxyquinolin-3-yl)alanine.

Metal Ion Chelation Properties

The defining characteristic of (8-Hydroxyquinolin-3-yl)alanine is its ability to form stable complexes with a variety of metal ions. The 8-hydroxyquinoline portion of the molecule acts as the primary chelating agent.

Stoichiometry of Metal Complexes

The molar ratio in which (8-Hydroxyquinolin-3-yl)alanine binds to metal ions is a critical parameter. This is typically determined using Job's method of continuous variation, where the total molar concentration of the ligand and metal is kept constant while their molar fractions are varied.[4][5][6][7][8] The stoichiometry is identified by the mole fraction at which the measured physical property (e.g., absorbance) is maximal.

Experimental Protocol: Job's Method for Stoichiometry Determination

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of (8-Hydroxyquinolin-3-yl)alanine and the metal salt of interest in a suitable buffer.

-

Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume and total molar concentration constant.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

-

Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the plot shows a maximum corresponds to the stoichiometry of the complex.

Caption: Experimental workflow for Job's method of continuous variation.

Stability of Metal Complexes

The stability of the metal complexes is quantified by the stability constant (log K) or the dissociation constant (Kd). These constants are crucial for understanding the affinity of (8-Hydroxyquinolin-3-yl)alanine for different metal ions and predicting its behavior in biological systems. Potentiometric titration is a common method for determining stability constants.[9][10][11][12][13]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

-

Solution Preparation: Prepare solutions of the ligand, the metal ion, and a strong acid in a constant ionic strength medium.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

pH Measurement: Record the pH of the solution after each addition of the base.

-

Data Analysis: Plot the pH versus the volume of base added. The stability constants are calculated from the titration curves using appropriate software.

Quantitative Data on Metal Ion Chelation by 8-Hydroxyquinoline Derivatives

While specific quantitative data for (8-Hydroxyquinolin-3-yl)alanine is not yet publicly available, the following table provides representative stability constants for complexes of the parent compound, 8-hydroxyquinoline, with various metal ions to serve as a reference.

| Metal Ion | Log K1 | Log K2 | Method | Reference |

| Cu(II) | 13.1 | 12.3 | Potentiometric | [14] |

| Zn(II) | 9.8 | 8.7 | Potentiometric | [15] |

| Fe(III) | 12.3 | 11.5 | UV-Vis | [15] |

| Ni(II) | 11.5 | 9.8 | Potentiometric | [14] |

Spectroscopic Characterization

The formation of metal complexes with (8-Hydroxyquinolin-3-yl)alanine can be monitored using various spectroscopic techniques.

UV-Visible Spectroscopy

Chelation of metal ions by the 8-hydroxyquinoline moiety typically results in a significant change in the UV-Visible absorption spectrum, often leading to the appearance of new absorption bands in the visible region. This property is fundamental to the spectrophotometric determination of stoichiometry and stability constants.

Fluorescence Spectroscopy

Many 8-hydroxyquinoline-metal complexes are highly fluorescent. The fluorescence properties are sensitive to the specific metal ion, offering potential for the development of fluorescent sensors. The chelation-enhanced fluorescence (CHEF) effect is a common phenomenon observed with 8HQ derivatives.

Potential Biological Implications and Signaling Pathways

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is closely linked to their biological activities. By sequestering or redistributing essential metal ions, these compounds can influence various cellular processes. For instance, 8HQ derivatives have been shown to affect the calpain-calpastatin signaling pathway in human neuroblastoma cells, a pathway involved in calcium-dependent cell death.[16]

Hypothetical Modulation of a Signaling Pathway by (8-Hydroxyquinolin-3-yl)alanine:

Caption: Hypothetical modulation of the calpain signaling pathway by (8-Hydroxyquinolin-3-yl)alanine.

Conclusion

(8-Hydroxyquinolin-3-yl)alanine represents a compelling molecule for further investigation in the fields of medicinal chemistry and chemical biology. Its inherent metal-chelating properties, derived from the 8-hydroxyquinoline core, offer a versatile platform for the development of novel therapeutic and diagnostic agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and harness the full potential of this promising compound. Future studies should focus on elucidating the specific quantitative chelation properties of (8-Hydroxyquinolin-3-yl)alanine with a range of biologically relevant metal ions and exploring its effects on specific cellular signaling pathways.

References

- 1. rroij.com [rroij.com]

- 2. Page loading... [guidechem.com]

- 3. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. downloadmaghaleh.com [downloadmaghaleh.com]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. materialsciencetech.com [materialsciencetech.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]

- 16. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of Novel Amino Acids: An In-depth Technical Guide

References

- 1. tandfonline.com [tandfonline.com]

- 2. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

Methodological & Application

Genetic Incorporation of (8-Hydroxyquinolin-3-yl)alanine into Proteins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) (8-Hydroxyquinolin-3-yl)alanine (HQ-Ala) into proteins. This fluorescent and metal-chelating amino acid serves as a powerful tool for studying protein structure and function, enabling the introduction of novel spectroscopic probes and metal-binding sites.

Introduction

The expansion of the genetic code to include non-canonical amino acids offers a versatile approach to protein engineering. (8-Hydroxyquinolin-3-yl)alanine is a synthetic amino acid derivative of 8-hydroxyquinoline, a known metal ion chelator.[1][2] Its genetic incorporation allows for the introduction of a fluorescent probe and a heavy metal binding site into a protein of interest.[1][2] This enables a range of applications, including the study of protein-metal interactions, single-atom phasing for X-ray crystallography, and the development of novel biosensors.[1][2]

The methodology relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the ncAA and directs its incorporation in response to a unique codon, typically an amber stop codon (UAG).[1][2] This document outlines the synthesis of HQ-Ala, the methodology for evolving an orthogonal tRNA synthetase, and the protocols for protein expression, purification, and characterization.

Key Applications

-

Fluorescent Labeling: HQ-Ala exhibits fluorescence upon chelation of metal ions, providing a localized probe to monitor protein conformation, dynamics, and ligand binding.[2]

-

X-ray Crystallography: The ability of HQ-Ala to bind heavy metals with high occupancy makes it an excellent tool for single-wavelength anomalous dispersion (SAD) phasing in protein structure determination.[1]

-

Protein Engineering: Introduction of a specific metal-binding site can be used to engineer novel catalytic or redox-active centers in proteins.

-

Biosensor Development: The fluorescence response of HQ-Ala to metal ions can be harnessed to create protein-based biosensors for specific metal ions.[2]

Experimental Protocols

Synthesis of (8-Hydroxyquinolin-3-yl)alanine (HQ-Ala)

The synthesis of racemic HQ-Ala is achieved in three steps starting from 3-methylquinolin-8-yl acetate.[1][2]

Protocol:

-

Bromination of 3-methylquinolin-8-yl acetate:

-

Dissolve 3-methylquinolin-8-yl acetate in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere and monitor the reaction by TLC.

-

Upon completion, cool the reaction, filter the succinimide, and concentrate the filtrate to obtain the crude bromomethyl quinoline intermediate.

-

-

Malonic Ester Synthesis:

-

React the bromomethyl quinoline intermediate with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide) in ethanol.

-

Heat the reaction mixture to reflux and monitor for completion.

-

Cool the reaction, neutralize, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

-

Hydrolysis and Decarboxylation:

-

Treat the product from the previous step with a strong acid (e.g., hydrochloric acid) and heat to reflux.

-

This step hydrolyzes the ester and acetamido groups and decarboxylates the malonic ester derivative to yield racemic (8-Hydroxyquinolin-3-yl)alanine.

-

Purify the final product by recrystallization.

-

Synthesis Workflow

Caption: A schematic overview of the three-step synthesis of (8-Hydroxyquinolin-3-yl)alanine.

Engineering an Orthogonal Aminoacyl-tRNA Synthetase for HQ-Ala

An orthogonal tRNA synthetase is required to specifically charge the suppressor tRNA with HQ-Ala. This is typically achieved by evolving a synthetase from a different organism, such as Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), which does not recognize endogenous E. coli tRNAs.[1][2]

Protocol for Directed Evolution:

-

Library Construction:

-

Create a library of MjTyrRS mutants by randomizing key active site residues. For HQ-Ala, residues Y32, L65, H70, F108, Q109, Q155, D158, I159, and L162 of MjTyrRS were randomized using NNK codons.[2]

-

Clone the library into a plasmid containing the Mj amber suppressor tRNA.

-

-

Selection Strategy:

-

Positive Selection: Transform the library into E. coli cells containing a plasmid with a selectable marker gene containing an amber codon (e.g., chloramphenicol acetyltransferase with a D112TAG mutation).[2]

-

Plate the cells on media containing chloramphenicol and HQ-Ala. Only cells expressing a functional synthetase that incorporates HQ-Ala at the amber codon will survive.

-

Negative Selection: To eliminate synthetases that recognize canonical amino acids, perform a negative selection. This can be done using a counter-selectable marker (e.g., barnase with an amber codon) in the absence of HQ-Ala. Cells with synthetases that incorporate a natural amino acid will express the toxic barnase and be eliminated.

-

-

Screening and Identification:

Directed Evolution Workflow